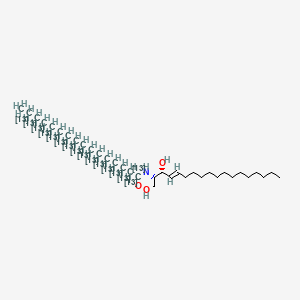
C16-Ceramide-13C16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C16-Ceramide-13C16 is a stable isotope-labeled compound, specifically a 13C-labeled glycine ethyl ester monohydrochloride. Ceramides are a family of sphingolipids that play critical roles in cellular processes, including apoptosis, cell differentiation, and proliferation. The labeling with 13C allows for detailed tracking and quantification in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C16-Ceramide-13C16 typically involves the incorporation of 13C into the glycine ethyl ester monohydrochloride. The process begins with the preparation of the sphingoid base, followed by the N-acylation with a fatty acid, in this case, a C16 fatty acid. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and cost-effectiveness, often employing continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: C16-Ceramide-13C16 undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides to dihydroceramides.
Substitution: Substitution reactions can modify the head group of ceramides, leading to the formation of complex sphingolipids.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often employs nucleophilic reagents under basic conditions.
Major Products:
Ceramide-1-phosphate: Formed through oxidation.
Dihydroceramides: Formed through reduction.
Complex Sphingolipids: Formed through substitution reactions.
Scientific Research Applications
C16-Ceramide-13C16 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of ceramides.
Biology: Helps in studying the role of ceramides in cell signaling, apoptosis, and other cellular processes.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of ceramide-based drugs.
Mechanism of Action
C16-Ceramide-13C16 exerts its effects by integrating into cellular membranes and influencing membrane properties. It interacts with various effector proteins, modulating pathways involved in apoptosis, autophagy, and inflammation. The compound can inhibit the action of protein kinase B (Akt) by promoting its dephosphorylation and preventing its translocation, thereby affecting cell survival and proliferation pathways .
Comparison with Similar Compounds
C18-Ceramide: Similar in structure but with an 18-carbon fatty acid chain.
C20-Ceramide: Contains a 20-carbon fatty acid chain.
Dihydroceramides: Reduced form of ceramides lacking the double bond in the sphingoid base.
Uniqueness: C16-Ceramide-13C16 is unique due to its 13C labeling, which allows for precise tracking in metabolic studies. Its specific fatty acid chain length (C16) also makes it particularly relevant in studies related to insulin resistance and mitochondrial dysfunction .
Properties
Molecular Formula |
C34H67NO3 |
|---|---|
Molecular Weight |
553.8 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i2+1,4+1,6+1,8+1,10+1,12+1,14+1,16+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,34+1 |
InChI Key |
YDNKGFDKKRUKPY-GHROMGGCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3])O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















